N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide
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Overview
Description
N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a benzodiazole ring, which is a fused heterocyclic structure containing both benzene and diazole rings, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE typically involves the condensation of a benzodiazole derivative with a chlorophenylmethyl group and a benzamide. One common method involves the reaction of 4-chlorobenzyl chloride with 1H-1,3-benzodiazole-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with similar structural features but different biological activities.
3,5-dichloro-N-(4-chlorophenyl)benzamide: A dichlorobenzamide with distinct chemical properties and applications.
Uniqueness
N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is unique due to its specific combination of a benzodiazole ring and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22ClN3O |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O/c25-20-14-12-18(13-15-20)17-28-22-10-5-4-9-21(22)27-23(28)11-6-16-26-24(29)19-7-2-1-3-8-19/h1-5,7-10,12-15H,6,11,16-17H2,(H,26,29) |
InChI Key |
GPMGFUINOGYUQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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